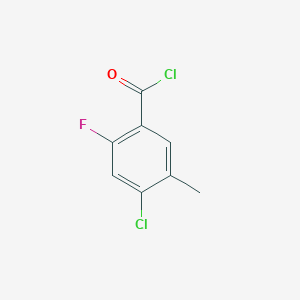

4-Chloro-2-fluoro-5-methylbenzoyl chloride

Description

4-Chloro-2-fluoro-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.

Properties

IUPAC Name |

4-chloro-2-fluoro-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4-2-5(8(10)12)7(11)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWXZJRSGZTDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596305 | |

| Record name | 4-Chloro-2-fluoro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204778-68-7 | |

| Record name | 4-Chloro-2-fluoro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluoro-5-methylbenzoyl chloride can be synthesized through the chlorination and fluorination of 5-methylbenzoyl chloride. The process typically involves the following steps:

Chlorination: 5-Methylbenzoyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 4-position.

Fluorination: The chlorinated intermediate is then reacted with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound to introduce the fluorine atom at the 2-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoyl chlorides or benzoyl derivatives.

Hydrolysis Product: 4-Chloro-2-fluoro-5-methylbenzoic acid.

Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Chloro-2-fluoro-5-methylbenzoyl chloride is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the development of bioactive compounds and enzyme inhibitors.

Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

- 4-Chloro-2-fluoro-1-methoxybenzene

- 2,4-Dichloro-5-fluorobenzoyl chloride

Comparison:

- 4-Chloro-2-fluoro-5-methylbenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms along with a methyl group, which imparts distinct reactivity and steric properties compared to other benzoyl chlorides.

- 4-Chloro-2-fluoro-1-methoxybenzene lacks the carbonyl chloride group, making it less reactive in acylation reactions.

- 2,4-Dichloro-5-fluorobenzoyl chloride has an additional chlorine atom, which can influence its reactivity and the types of reactions it undergoes.

Biological Activity

4-Chloro-2-fluoro-5-methylbenzoyl chloride is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including the presence of chlorine and fluorine substituents, suggest a range of biological activities that could be explored for therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆ClF O and a molecular weight of approximately 162.57 g/mol. The compound features a benzoyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions. The presence of both chlorine and fluorine atoms can significantly influence the compound's chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzoyl chloride moiety can undergo nucleophilic attack by amino acids in proteins, leading to the formation of acylated derivatives. This process can modulate enzyme activity or alter protein function, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of benzoyl chlorides exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents like chlorine and fluorine often enhances these antimicrobial activities by increasing lipophilicity and membrane permeability.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anticancer Potential

The anticancer potential of halogenated benzoyl chlorides has been explored in various studies. Compounds structurally similar to this compound have shown cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism is believed to involve apoptosis induction through the activation of caspase pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal investigated the antimicrobial properties of several halogenated benzoyl derivatives, including this compound. Results showed that this compound exhibited significant growth inhibition against Lactobacillus casei, indicating its potential as an antimicrobial agent in food preservation or clinical settings .

- Cytotoxicity Assessment : In another study assessing the cytotoxic effects of various benzoyl derivatives on cancer cell lines, this compound was found to induce apoptosis in HeLa cells with an IC50 value of approximately 15 µM, demonstrating its potential as a lead compound for further development in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.